5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide
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Overview
Description
5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide is a synthetic organic compound that features a unique adamantyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane.
Coupling Reaction: The adamantyl group is then coupled with 2-hydroxybenzamide in the presence of a suitable catalyst.
Chlorination: The final step involves the chlorination of the phenyl ring to introduce the 2,6-dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, converting it to an amine.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the dichlorophenyl group can interact with enzymes and receptors. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-(1-adamantyl)-2-hydroxybenzamide: Lacks the dichlorophenyl group, which may result in different biological activity.
N-(2,6-dichlorophenyl)-2-hydroxybenzamide: Lacks the adamantyl group, potentially affecting its membrane permeability and overall activity.
Uniqueness
The presence of both the adamantyl and dichlorophenyl groups in 5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide makes it unique, as it combines the properties of both groups, potentially leading to enhanced biological activity and stability.
Properties
CAS No. |
126164-65-6 |
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Molecular Formula |
C23H23Cl2NO2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C23H23Cl2NO2/c24-18-2-1-3-19(25)21(18)26-22(28)17-9-16(4-5-20(17)27)23-10-13-6-14(11-23)8-15(7-13)12-23/h1-5,9,13-15,27H,6-8,10-12H2,(H,26,28) |
InChI Key |
LNHZJAYHLBFORH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C(=O)NC5=C(C=CC=C5Cl)Cl |
Origin of Product |
United States |
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